N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide
CAS No.:
Cat. No.: VC10987769
Molecular Formula: C21H17N5O2
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N5O2 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H17N5O2/c27-21(16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)28-15-20-23-24-25-26(20)18-9-5-2-6-10-18/h1-14H,15H2,(H,22,27) |
| Standard InChI Key | ASKNARKSWSNHJM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4 |
Introduction
Synthesis and Preparation
The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide would likely involve a multi-step process, starting with the preparation of the tetrazole moiety and its subsequent attachment to the benzamide core. Common methods for synthesizing tetrazoles include the reaction of azides with nitriles or the cyclization of hydrazine derivatives with nitriles. The benzamide part can be prepared through the reaction of benzoic acid with an amine.
Biological Activity and Potential Applications
While specific biological activity data for N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide are not available, compounds with similar structures have shown promise in various therapeutic areas. For example, benzamides and tetrazoles have been explored for their antimicrobial, anticancer, and antiparasitic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume